2-(3-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
This compound features a hybrid heterocyclic architecture combining a thieno[2,3-d]pyrimidin-4-one core with a benzo[de]isoquinoline-1,3(2H)-dione moiety. The thienopyrimidinone core is substituted with a 2-hydroxyethyl group at position 3 and a propyl linker bridging to the benzoisoquinolinedione system.
Properties
IUPAC Name |
2-[3-[3-(2-hydroxyethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-14-15(2)33-22-20(14)25(32)27(12-13-29)19(26-22)10-5-11-28-23(30)17-8-3-6-16-7-4-9-18(21(16)17)24(28)31/h3-4,6-9,29H,5,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAQUJNGJSJSNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex heterocyclic structure that has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 389.49 g/mol. Its structural complexity arises from the combination of a thieno[2,3-d]pyrimidine moiety and a benzo[de]isoquinoline scaffold.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O3S |
| Molecular Weight | 389.49 g/mol |
| CAS Number | [Not Available] |
| Solubility | Variable |
| Melting Point | [Not Available] |
Research suggests that this compound exhibits multiple biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth through modulation of key signaling pathways such as Wnt/β-catenin and AMPK pathways. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Antimicrobial Properties : Preliminary studies indicate that the compound possesses antimicrobial activity against various pathogens, potentially due to its ability to disrupt cellular membranes or inhibit essential metabolic pathways.
Case Studies
- Colorectal Cancer Research : A study demonstrated that compounds similar in structure to this one effectively inhibited Wnt signaling in colorectal cancer models, leading to decreased tumor growth and enhanced sensitivity to chemotherapeutic agents .
- In Vitro Studies : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines through caspase activation and mitochondrial membrane potential disruption.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of Wnt/β-catenin signaling | |
| Antimicrobial | Activity against various bacterial strains | |
| Apoptosis Induction | Induces apoptosis via caspase pathway |
Future Directions
Continued research is necessary to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Efficacy : Conducting animal studies to evaluate the therapeutic potential and safety profile.
- Mechanistic Studies : Further elucidating the exact mechanisms through which this compound exerts its biological effects.
Scientific Research Applications
Key Features
The compound features a thieno[2,3-d]pyrimidine moiety and a benzo[de]isoquinoline structure, contributing to its biological activity. The presence of a hydroxyethyl group enhances its solubility and bioavailability.
Pharmaceutical Applications
The compound has been investigated for its potential as an anti-cancer agent. Its structural analogs have shown promising activity against various cancer cell lines.
Case Study: Anti-Cancer Activity
A study evaluated the cytotoxic effects of similar thieno[2,3-d]pyrimidine derivatives on human cancer cell lines. The results indicated that modifications to the pyrimidine ring significantly influenced the compound's potency against cancer cells, suggesting that the target compound may exhibit similar properties .
Antimicrobial Properties
Research has indicated that derivatives of thieno[2,3-d]pyrimidines possess antimicrobial properties. The compound's structure may enhance its interaction with bacterial enzymes or membranes.
Case Study: Antimicrobial Efficacy
A series of experiments demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the thienopyrimidine core in mediating this activity .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cyclooxygenase (COX) | Competitive | 15 | |
| Lipoxygenase (LOX) | Non-competitive | 10 | |
| Dipeptidyl Peptidase IV (DPP-IV) | Competitive | 12 |
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Case Study: Neuroprotection
A recent study explored the neuroprotective effects of thieno[2,3-d]pyrimidine derivatives in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce neuronal apoptosis and oxidative stress markers .
Comparison with Similar Compounds
Key Observations :
- The benzoisoquinolinedione moiety introduces a rigid, planar structure absent in simpler pyrimidinones, which could enhance DNA intercalation or protein-binding affinity.
Bioactivity and Functional Implications
highlights that structurally related compounds cluster into groups with similar bioactivity profiles. For instance:
- Thienopyrimidinones (): Often target kinases or DNA repair enzymes due to their planar aromatic systems.
Hypothetical Bioactivity: The hybrid structure may synergize the DNA-binding capacity of benzoisoquinolinedione with the kinase-inhibitory properties of thienopyrimidinones. However, the hydroxyethyl group’s polarity could limit blood-brain barrier penetration compared to lipophilic analogs like ’s thioacetamide derivative .
Q & A
Basic: What synthetic routes are established for this compound, and how are intermediates characterized?
The compound’s synthesis typically involves multi-step cyclocondensation and functionalization. For example, details analogous isoquinoline-pyrimidine hybrids synthesized via reactions like:
- Step 1 : Cyclocondensation of substituted acetonitrile derivatives with arylidenemalononitriles in acetonitrile under reflux with piperidine catalysis.
- Step 2 : Functionalization using triethyl orthoformate or acylating agents (e.g., acetic anhydride) to introduce ethoxymethylene or acyl groups.
- Step 3 : Hydrazine hydrate treatment to form imino derivatives.
Characterization : Intermediates are validated via IR (amide C=O stretches ~1650–1700 cm⁻¹), ¹H/¹³C NMR (e.g., methyl protons at δ 2.1–2.5 ppm), and mass spectrometry (m/z matching molecular ions) . For final products, high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are critical to confirm regiochemistry and substituent positions .
Advanced: How can statistical experimental design (DoE) optimize synthesis yield and purity?
DoE minimizes experimental trials while maximizing data robustness. Key approaches include:
- Factorial Designs : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical parameters. highlights fractional factorial designs to isolate factors affecting reaction efficiency .
- Response Surface Methodology (RSM) : Optimize conditions (e.g., reflux time, stoichiometry) using central composite designs. ICReDD’s approach ( ) integrates quantum-chemical calculations to predict optimal conditions, reducing trial-and-error experimentation .
- AI-Driven Optimization : Tools like COMSOL Multiphysics ( ) simulate reaction dynamics, enabling real-time adjustments based on kinetic data .
Advanced: What computational methods predict reactivity and stability of intermediates?
- Reactivity Prediction : Density functional theory (DFT) calculates transition-state energies for cyclization steps. ’s reaction path search methods use quantum mechanics to identify low-energy pathways .
- Stability Analysis : Molecular dynamics (MD) simulations assess steric/electronic effects of substituents (e.g., hydroxyethyl groups) on ring strain or tautomerization. COMSOL Multiphysics ( ) models solvent effects on intermediate stability .
- In Silico Validation : Tools like Gaussian or ORCA predict NMR/IR spectra for comparison with experimental data, resolving ambiguities in structural assignments .
Basic: Which spectroscopic techniques are essential for structural confirmation?
- IR Spectroscopy : Identifies functional groups (e.g., carbonyls at 1670–1750 cm⁻¹, hydroxyethyl O-H stretches at ~3200–3600 cm⁻¹) .
- Multinuclear NMR :
- Mass Spectrometry : HRMS confirms molecular formula; ESI-MS/MS fragments validate substitution patterns .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
- Cross-Validation : Compare experimental NMR with DFT-predicted spectra ( ). For example, discrepancies in methylene proton splitting may indicate unexpected tautomerization .
- Isotopic Labeling : Introduce deuterium at suspected reactive sites (e.g., hydroxyethyl groups) to track exchange effects in NMR.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous proof of regiochemistry if crystals are obtainable .
Advanced: What strategies evaluate the compound’s bioactivity against pharmacological targets?
- In Vitro Assays :
- In Silico Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., COX-2 active site). ’s molecular docking protocols validate interactions with key residues .
- ADMET Prediction : SwissADME or pkCSM models bioavailability, metabolic stability, and toxicity risks .
Advanced: How to address low reproducibility in scaled-up synthesis?
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and impurity formation .
- Membrane Separation ( ) : Purify intermediates using nanofiltration or reverse osmosis to remove byproducts .
- Scale-Down Models : Mimic large-scale conditions (mixing efficiency, heat transfer) in microreactors to identify critical parameters .
Basic: What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
